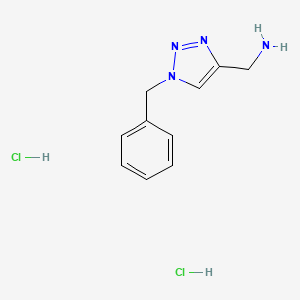

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride

Description

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

(1-benzyltriazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFINCNNIHFCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyltriazol-4-yl)methanamine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide, in the presence of stabilizing ligands like tris(benzyltriazolylmethyl)amine .

Industrial Production Methods

Industrial production of (1-Benzyltriazol-4-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyltriazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyltriazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The triazole ring plays a crucial role in stabilizing the compound and enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A similar compound used as a ligand in coordination chemistry.

1-(Benzyl)-1H-1,2,3-triazol-4-yl)piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cells.

Uniqueness

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is unique due to its high stability and versatility in various chemical reactions

Biological Activity

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride is a triazole derivative that has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with multiple biological targets, making it a valuable candidate for drug development and other applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Name : this compound

- CAS Number : 2375267-97-1

- Molecular Formula : CHClN

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This has implications in treating diseases where enzyme overactivity is a concern.

- Induction of Apoptosis : It has been observed that triazole derivatives can induce programmed cell death (apoptosis) in cancer cells, potentially through the modulation of apoptotic pathways.

- Inhibition of Tubulin Polymerization : Some studies suggest that this compound may inhibit tubulin polymerization, affecting cell division and proliferation.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. In vitro studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound was tested against human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC values comparable to established anticancer agents .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Tubulin polymerization inhibition |

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes involved in metabolic pathways was assessed using standard assays. Results showed that it effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer’s .

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase | 5.90 |

| Butyrylcholinesterase | 6.76 |

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications:

- Neurodegenerative Diseases : Due to its AChE and BuChE inhibitory properties, it may serve as a lead compound for developing treatments for Alzheimer’s disease.

- Antimicrobial Agents : Its demonstrated antimicrobial activity suggests potential use in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for (1-Benzyltriazol-4-yl)methanamine dihydrochloride?

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.

- Benzyl functionalization : Alkylation or substitution reactions to introduce the benzyl group.

- Amine protection/deprotection : Use of Boc or Fmoc groups to stabilize the methanamine moiety during synthesis.

- Salt formation : Reaction with HCl to yield the dihydrochloride salt for improved solubility and stability. Solvents like ethanol or methanol are critical for optimizing reaction kinetics and yield .

Q. Which analytical techniques are used to confirm the structure and purity of (1-Benzyltriazol-4-yl)methanamine dihydrochloride?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., triazole C-N stretches, amine N-H bends).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation .

Q. What are the solubility and stability properties of this compound under varying experimental conditions?

The dihydrochloride salt enhances aqueous solubility compared to the free base. Stability studies should include:

- pH dependence : Assess degradation in acidic/alkaline buffers (e.g., pH 3–9) via HPLC.

- Temperature sensitivity : Accelerated stability testing at 40°C–60°C to simulate long-term storage.

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of (1-Benzyltriazol-4-yl)methanamine dihydrochloride?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve triazole cyclization efficiency.

- Catalyst choice : Cu(I) catalysts (e.g., CuBr) for CuAAC, with ligands to reduce side reactions.

- Temperature control : Lower temperatures (0°C–25°C) minimize decomposition of sensitive intermediates.

- Workup strategies : Use of ion-exchange resins for selective salt formation and purification .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.

- Purity differences : Re-evaluate compound purity via HPLC and orthogonal methods (e.g., elemental analysis).

- Structural confirmation : Re-examine NMR and crystallography data to rule out isomerization or degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

SAR approaches include:

- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) to probe receptor binding.

- Bioisosteric replacement : Replace the triazole ring with imidazole or tetrazole to assess potency changes.

- Chiral resolution : Separate enantiomers (if applicable) to evaluate stereochemical effects on activity .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

- Linearity : Test over 80–120% of expected concentration ranges.

- Accuracy/Precision : Spike-and-recovery experiments in plasma or tissue homogenates.

- Limit of detection (LOD) : Use signal-to-noise ratios ≥3:1.

- Matrix effects : Compare calibration curves in buffer vs. biological fluids .

Q. What experimental approaches are used to study the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 to model oral bioavailability.

- Plasma stability assays : Monitor degradation in human/animal plasma via LC-MS.

- Forced degradation : Expose to heat, light, or oxidizers to identify breakdown products .

Q. How can computational modeling aid in understanding its mechanism of action?

Q. What methodologies are employed in pharmacokinetic (PK) studies for this compound?

- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples at timed intervals.

- LC-MS/MS quantification : Validate methods for low-concentration detection.

- Compartmental modeling : Estimate parameters like , , and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.